kb-NB142-70 Demonstrates a 6- to 10-Fold Increase in PKD1 Inhibitory Potency Over the First-Generation Lead CID755673
kb-NB142-70 was developed as a second-generation PKD inhibitor, achieving a substantial increase in biochemical potency against PKD1 compared to the first-generation lead CID755673 [1]. The SAR optimization resulted in an IC50 of 28.3 nM for kb-NB142-70 versus 182 nM for CID755673, representing an approximately 6-fold improvement in potency . An independent SAR analysis reported a 10-fold increase in PKD1 inhibitory potency for kb-NB142-70 relative to the original lead structure [2].
| Evidence Dimension | PKD1 IC50 |
|---|---|
| Target Compound Data | 28.3 nM |
| Comparator Or Baseline | CID755673: 182 nM |
| Quantified Difference | 6.4-fold lower IC50 |
| Conditions | In vitro kinase activity assay |
Why This Matters
Higher biochemical potency ensures robust PKD1 inhibition at lower concentrations in cellular assays, reducing the risk of off-target effects associated with higher compound concentrations.
- [1] Bravo-Altamirano K, George KM, Frantz MC, LaValle CR, Tandon M, Leimgruber S, Sharlow ER, Lazo JS, Wang QJ, Wipf P. Synthesis and Structure-Activity Relationships of Benzothienothiazepinone Inhibitors of Protein Kinase D. ACS Med Chem Lett. 2011;2(2):154-159. PMID: 21617763. View Source
- [2] Bravo-Altamirano K, George KM, Frantz MC, LaValle CR, Tandon M, Leimgruber S, Sharlow ER, Lazo JS, Wang QJ, Wipf P. Synthesis and Structure-Activity Relationships of Benzothienothiazepinone Inhibitors of Protein Kinase D. ACS Med Chem Lett. 2011;2(2):154-159. PMID: 21617763. View Source
